molecular formula C23H25ClN2O B13739393 Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- CAS No. 596-42-9

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-

Cat. No.: B13739393
CAS No.: 596-42-9
M. Wt: 380.9 g/mol
InChI Key: OWOSWOVOVQGAHZ-UHFFFAOYSA-N
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Description

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a benzenemethanol core substituted with chlorine and dimethylamino groups. This compound is often used in scientific research due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- typically involves multi-step organic reactions. One common method includes the chlorination of benzenemethanol followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The pathways involved often include nucleophilic aromatic substitution and electrophilic aromatic substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 2-chloro-: A simpler analog without the dimethylamino groups.

    Benzenemethanol, 2-chloro-alpha-methyl-: Contains a methyl group instead of the dimethylamino groups.

Uniqueness

Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]- is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct reactivity and properties. This makes it particularly valuable in specialized chemical syntheses and research applications.

Properties

CAS No.

596-42-9

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

(2-chlorophenyl)-bis[4-(dimethylamino)phenyl]methanol

InChI

InChI=1S/C23H25ClN2O/c1-25(2)19-13-9-17(10-14-19)23(27,21-7-5-6-8-22(21)24)18-11-15-20(16-12-18)26(3)4/h5-16,27H,1-4H3

InChI Key

OWOSWOVOVQGAHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=CC=C3Cl)O

Origin of Product

United States

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